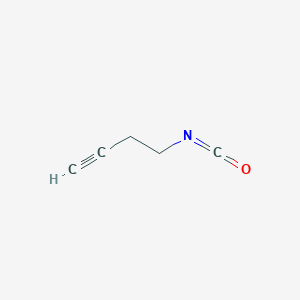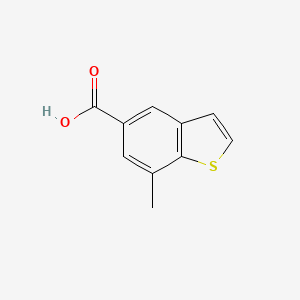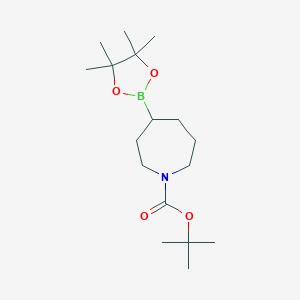phenyl]methyl})amine](/img/structure/B13504026.png)
[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is a complex organic compound that features two imidazole rings connected by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole rings, followed by their functionalization and subsequent coupling to the phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amines.
Applications De Recherche Scientifique
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methylphenyl]methyl})amine
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})methanol
- (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})ketone
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is unique due to its dual imidazole structure, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry or biological activity.
Propriétés
Formule moléculaire |
C16H19N5 |
|---|---|
Poids moléculaire |
281.36 g/mol |
Nom IUPAC |
N-[(1-ethylimidazol-2-yl)methyl]-1-(4-imidazol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C16H19N5/c1-2-20-10-8-19-16(20)12-18-11-14-3-5-15(6-4-14)21-9-7-17-13-21/h3-10,13,18H,2,11-12H2,1H3 |
Clé InChI |
IDQBDPGWYZYTJF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)

![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)


![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)


